![molecular formula C8H5BrN2O B2930271 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde CAS No. 372147-48-3](/img/structure/B2930271.png)

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

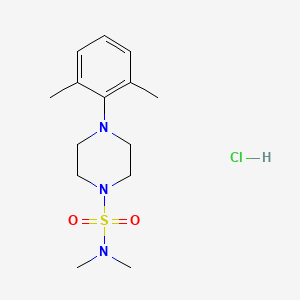

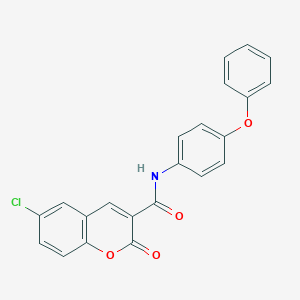

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is also known by its IUPAC name, 2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines

The compound has been utilized in the synthesis of imidazo[1,2-a]pyridines through different methodologies. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation processes have been developed to synthesize methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This approach also allowed for the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, demonstrating versatility and efficiency in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Catalytic Annulation

The compound has been shown to participate in enantioselective NHC-catalyzed [3+3] annulations, yielding pyrimido[1,2-a]benzimidazoles with moderate cytotoxic activity against tumor cells. This highlights its potential in contributing to the development of novel anticancer agents (Yang Xie, Luoyuan Li, Shaofa Sun, et al., 2020).

Multicomponent Reactions

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde has been effectively used in multicomponent reactions. For example, a solvent-free, one-pot synthesis involving 2-aminopyridine, aromatic aldehyde(s), and TMSCN yielded N-benzylidene-2-phenylimidazo[1,2-a]pyridines, showcasing a fast, versatile, and efficient synthesis route (R. Venkatesham, A. Manjula, B. Rao, 2011).

Nanocatalysis

In the field of nanocatalysis, cellulose@Fe2O3 nanoparticle composites have been developed as magnetically recyclable nanocatalysts for synthesizing 3-aminoimidazo[1,2-a]pyridines. This method emphasizes high catalytic activity, good reusability, and an eco-friendly approach to synthesizing these compounds (A. Shaabani, H. Nosrati, Mozhdeh Seyyedhamzeh, 2015).

Mechanochemical Synthesis

The mechanochemical ball-milling conditions have been utilized for the solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This method stands out for its mild reaction conditions, high yields, and short reaction times, offering a green alternative to traditional synthesis (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).

Safety and Hazards

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

特性

IUPAC Name |

2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVOUIQFDYEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)